molecular formula C8H9F3N2 B1298979 n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 35203-49-7

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B1298979
CAS RN: 35203-49-7
M. Wt: 190.17 g/mol
InChI Key: KWYSQBACVABOFL-UHFFFAOYSA-N
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Description

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, also known as N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, is a chemical compound with the molecular formula C8H9F3N2 . It has a molecular weight of 190.17 .


Synthesis Analysis

While specific synthesis methods for n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine were not found, similar compounds have been synthesized using various methods. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine consists of a benzene ring with two amine groups and a trifluoromethyl group attached . The exact structure can be viewed using a 3D molecular viewer .


Physical And Chemical Properties Analysis

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has a melting point of 53°C and a boiling point of 249.7°C . It has a density of 1.314g/cm3 . The compound is predicted to have a pKa of 5.33 .

Scientific Research Applications

Synthesis of Diaminobenzene Derivatives

The compound is used in the synthesis of diaminobenzene derivatives . These derivatives have found innumerable applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Organic Light-Emitting Diodes (OLEDs)

Substituted diaminobenzenes, which can be synthesized from this compound, are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .

Lewis Acid Catalyst

Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .

Organic Electronic Devices

Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .

Cytotoxicity Against Cancer Cells

1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .

Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .

Synthesis of Aromatic Polyamides

Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .

Organocatalysts Bearing Benzene-1,2-diamine

Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported .

Safety and Hazards

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSQBACVABOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351968
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

CAS RN

35203-49-7
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.1 g (5.0 mmol) 4-methylamino-3-nitrobenzotrifluoride in 200 ml ethanol was hydrogenated at atm. pressure by using 5% Pd-C (0.15 g) as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give 3-amino-4-methylaminobenzotrifluoride as crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound of Example 6, Step A (150 mmol, 33 g) and Pearlman's catalyst (ca. 400 mg) were agitated in MeOH (200 mL) under H2 (40 psi, Parr shaker) for 4 h. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo. Flash chromatography on silica eluting with 20-25% EtOAc in hexanes afforded the product as a light orange solid. 1H NMR (500 MHz, CDCl3), δ (ppm): 7.17 (1H, d, J=8.3 Hz), 6.97 (1H, d, J=1.9 Hz), 6.68 (1H, d, J=8.2 Hz), 3.78 (1H, bs), 3.38 (2H, bs), 2.94 (3H, s). LC-MS (ESI, Method C): 2.71, m/z 191.1 (M+1).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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